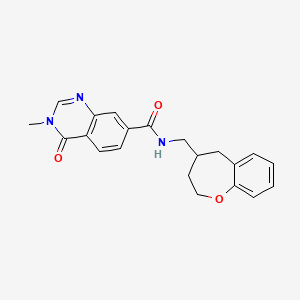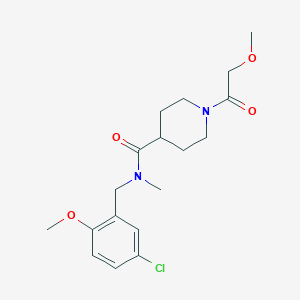
N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide, also known as FOHBDH, is a chemical compound that has gained significant attention due to its potential applications in scientific research. FOHBDH is a heterocyclic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide involves its ability to chelate metal ions and generate reactive oxygen species (ROS). This compound forms a complex with metal ions, which leads to the production of ROS. The ROS generated by this compound can induce oxidative stress and damage DNA, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its metal ion sensing and anticancer activities, this compound has been investigated for its potential use as an antioxidant and anti-inflammatory agent. This compound has also been shown to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has several advantages as a tool for scientific research. It is a highly selective and sensitive fluorescent probe for metal ion sensing, making it a valuable tool for metal ion detection. This compound also exhibits significant cytotoxicity towards cancer cells, making it a promising anticancer agent.
However, this compound also has some limitations for lab experiments. Its cytotoxicity towards cancer cells may limit its use in certain experiments, and its potential interactions with other compounds and proteins may need to be considered when designing experiments.
Direcciones Futuras
There are several future directions for research on N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide. One potential direction is to investigate its use as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Further studies are also needed to understand the mechanism of action of this compound and its interactions with other compounds and proteins. Additionally, the development of new fluorescent probes based on this compound may have significant applications in metal ion sensing and other fields of scientific research.
Métodos De Síntesis
The synthesis of N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide involves the reaction of 5-fluoro-2-oxoindolin-3-ylidene-2-hydroxybenzohydrazide with hydrazine hydrate in the presence of glacial acetic acid. The reaction takes place at room temperature and yields this compound as a yellow solid. The purity of the compound can be confirmed by thin-layer chromatography and melting point determination.
Aplicaciones Científicas De Investigación
N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is as a fluorescent probe for the detection of metal ions such as Cu2+, Fe3+, and Al3+. This compound exhibits high selectivity and sensitivity towards these metal ions, making it a promising tool for metal ion sensing.
This compound has also been investigated for its potential use as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. The mechanism of action of this compound as an anticancer agent involves the induction of apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-8-5-6-11-10(7-8)13(15(22)17-11)18-19-14(21)9-3-1-2-4-12(9)20/h1-7,17,20,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZPIFVGOMXROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,5S*)-N-[(5-cyclopropylisoxazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5670208.png)
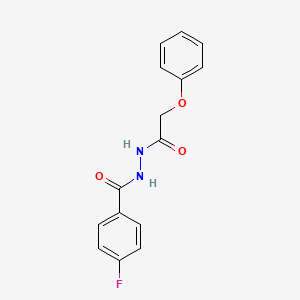
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B5670236.png)
![2-(2-ethoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5670237.png)


![{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetic acid](/img/structure/B5670264.png)
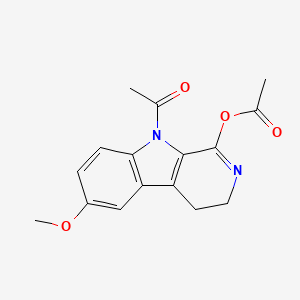
![2-({[3-(acetylamino)phenyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5670269.png)
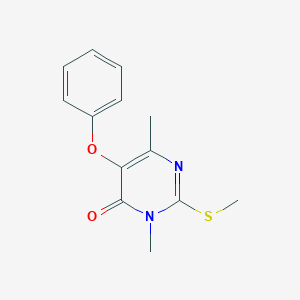
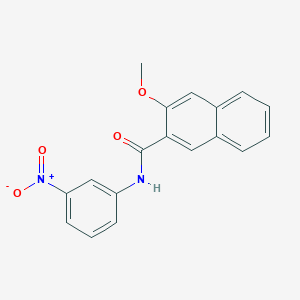
![2-{9-[(2E)-2-methyl-2-buten-1-yl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}propanoic acid](/img/structure/B5670301.png)
